molecular formula C8H8BrF2NO B1407181 4-Bromo-2-(2,2-difluoroethoxy)-phenylamine CAS No. 1547651-34-2

4-Bromo-2-(2,2-difluoroethoxy)-phenylamine

Cat. No.: B1407181
CAS No.: 1547651-34-2
M. Wt: 252.06 g/mol
InChI Key: QYYHUDCJFNYTEN-UHFFFAOYSA-N
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Description

4-Bromo-2-(2,2-difluoroethoxy)-phenylamine is an organofluorine compound characterized by the presence of a bromine atom and a difluoroethoxy group attached to a phenylamine structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(2,2-difluoroethoxy)-phenylamine typically involves a multi-step process. One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a brominated phenylamine precursor reacts with 2,2-difluoroethanol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K_2CO_3) and a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(2,2-difluoroethoxy)-phenylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as alkoxides or amines in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO_4) or hydrogen peroxide (H_2O_2).

    Reduction: Reducing agents such as sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4).

    Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products

The major products formed from these reactions include substituted phenylamines, nitroso or nitro derivatives, and biaryl compounds .

Scientific Research Applications

4-Bromo-2-(2,2-difluoroethoxy)-phenylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-2-(2,2-difluoroethoxy)-phenylamine involves its interaction with specific molecular targets. In medicinal chemistry, it may act on enzymes or receptors, modulating their activity and leading to therapeutic effects. The difluoroethoxy group can enhance the compound’s lipophilicity and metabolic stability, improving its pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-(2,2-difluoroethoxy)phenol
  • 4-Bromo-2-(2,2-difluoroethoxy)benzoic acid

Uniqueness

Compared to similar compounds, 4-Bromo-2-(2,2-difluoroethoxy)-phenylamine stands out due to its amine functionality, which allows for a broader range of chemical modifications and applications. The presence of the difluoroethoxy group also imparts unique electronic and steric properties, making it a valuable intermediate in synthetic chemistry.

Properties

IUPAC Name

4-bromo-2-(2,2-difluoroethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrF2NO/c9-5-1-2-6(12)7(3-5)13-4-8(10)11/h1-3,8H,4,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYYHUDCJFNYTEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)OCC(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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